4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Description
Scientific Research Applications
Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of similar compounds, including N-substituted imidazolylbenzamides or benzene-sulfonamides, have been explored. These compounds have shown potency in in vitro assays, comparable to known class III agents, indicating their potential in electrophysiological applications (Morgan et al., 1990).
Anticancer Applications
Some derivatives, like 4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have demonstrated significant proapoptotic activity against melanoma cell lines. This indicates the potential use of these compounds in anticancer research (Yılmaz et al., 2015).
Tritium Labeling and Stereochemical Studies
Research into the synthesis and characterization of tritium-labeled versions of related compounds, particularly those with benzamide functionality, has been conducted. This work is crucial for understanding the interaction of these compounds at a molecular level and can be applied in various scientific studies, including pharmacological research (Hong et al., 2015).
Antimicrobial and Antifungal Activity
Compounds within this category have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity. This indicates their potential application in the development of new antimicrobial and antifungal agents (Sych et al., 2019).
Investigation as COVID-19 Drug
Some sulfonamides, including similar compounds, have been investigated for their antimalarial activity and characterized for their ADMET properties. Their potential application in treating COVID-19 through molecular docking studies suggests a new avenue for research in antiviral drugs (Fahim & Ismael, 2021).
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S3/c1-14-10-15(2)13-25(12-14)33(29,30)17-6-4-16(5-7-17)21(26)24-22-23-19-9-8-18(32(3,27)28)11-20(19)31-22/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYISXKCCRKKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide |
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